molecular formula C8H12O2 B100004 1-Cyclohexenylacetic acid CAS No. 18294-87-6

1-Cyclohexenylacetic acid

Cat. No.: B100004
CAS No.: 18294-87-6
M. Wt: 140.18 g/mol
InChI Key: KDFBPHXESBPHTK-UHFFFAOYSA-N
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Scientific Research Applications

1-Cyclohexenylacetic acid has a wide range of applications in scientific research:

Safety and Hazards

Based on the available safety data sheet, 1-Cyclohexenylacetic acid should not be used for food, drug, pesticide or biocidal product use . In case of contact with skin, eyes, or if swallowed, immediate medical attention is required . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation while handling this chemical .

Biochemical Analysis

Biochemical Properties

1-Cyclohexenylacetic acid plays a significant role in biochemical reactions, particularly in the metabolism of cyclohexane derivatives. It interacts with various enzymes and proteins, facilitating its conversion and utilization within biological systems. One notable interaction is with the enzyme cyclohexanone monooxygenase, which catalyzes the oxidation of cyclohexanone to this compound. This interaction is crucial for the degradation of cyclohexane derivatives and their subsequent incorporation into metabolic pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, such as protein kinases, which play a pivotal role in regulating cellular functions. Additionally, this compound can affect gene expression by acting as a ligand for nuclear receptors, thereby influencing the transcription of specific genes involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, it has been shown to inhibit the activity of certain dehydrogenases, thereby modulating the redox state of cells. Furthermore, this compound can influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been observed to enhance metabolic activity and promote cellular growth. At higher doses, it can exhibit toxic effects, leading to cellular damage and apoptosis. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the degradation of cyclohexane derivatives. It interacts with enzymes such as cyclohexanone monooxygenase and dehydrogenases, facilitating its conversion into intermediate metabolites. These intermediates are further processed through β-oxidation and other metabolic pathways, ultimately contributing to the production of energy and essential biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments. The distribution of this compound within tissues is influenced by factors such as tissue type, blood flow, and the presence of specific binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes. The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, influencing its role in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexenylacetic acid can be synthesized through various methods. One common method involves the reaction of cyclohexanone with acetonitrile in the presence of a catalyst. The reaction conditions typically include high temperatures and acidic conditions . Another method involves the reaction of cyclohexanone with cyanoacetic acid, using n-hexane as a solvent and ammonium acetate as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form cyclohexylacetic acid.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.

    Reduction: Formation of cyclohexylacetic acid.

    Substitution: Formation of halogenated cyclohexenylacetic acid derivatives.

Comparison with Similar Compounds

    Cyclohexanone: A ketone with a similar cyclohexane ring structure.

    Cyclohexylacetic acid: A reduced form of 1-cyclohexenylacetic acid.

    Cyclohexene: A simpler compound with a cyclohexene ring but without the acetic acid group.

Uniqueness: this compound is unique due to the presence of both a cyclohexene ring and an acetic acid functional group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to undergo both oxidation and reduction reactions, as well as its potential biological activities, further distinguishes it from similar compounds .

Properties

IUPAC Name

2-(cyclohexen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFBPHXESBPHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066356
Record name 1-Cyclohexene-1-acetic acid
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18294-87-6
Record name 1-Cyclohexene-1-acetic acid
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Record name 1-Cyclohexene-1-acetic acid
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Record name 1-Cyclohexenylacetic acid
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Record name 1-Cyclohexene-1-acetic acid
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Record name 1-Cyclohexene-1-acetic acid
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Record name Cyclohex-1-enylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 1-cyclohexenylacetic acid?

A1: While not a pharmaceutical itself, this compound serves as a valuable building block in organic synthesis. Research shows its use in Friedel-Crafts reactions with benzene, leading to the formation of various cyclohexyl derivatives [, ]. These reactions are essential for creating complex molecules in organic chemistry, particularly in pharmaceutical and materials science. Additionally, this compound is a significant constituent of Tiliacora triandra extracts, a plant with traditional medicinal uses [].

Q2: Are there efficient methods for synthesizing this compound?

A2: Yes, a recent study describes a novel method for preparing this compound []. This two-step process involves:

    Q3: Does the natural occurrence of this compound have any biological implications?

    A3: this compound is found in Tiliacora triandra leaf extracts, which have demonstrated antioxidant properties in vitro []. While the extract itself showed some genotoxic effects at specific concentrations in lymphocyte and HeLa cell lines, further research is needed to understand the specific role and potential effects of this compound in biological systems.

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